molecular formula C8H18ClNOS B1379370 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride CAS No. 98486-87-4

1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride

Cat. No.: B1379370
CAS No.: 98486-87-4
M. Wt: 211.75 g/mol
InChI Key: YZYAVUQEZDSMPO-UHFFFAOYSA-N
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Description

1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H18ClNOS. It is also known by its IUPAC name, S-(6-aminohexyl) ethanethioate hydrochloride . This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride involves several steps. One common method includes the reaction of 6-aminohexanethiol with ethanoyl chloride under controlled conditions to form the desired product. The reaction is typically carried out in an inert atmosphere at low temperatures to ensure high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

S-(6-aminohexyl) ethanethioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS.ClH/c1-8(10)11-7-5-3-2-4-6-9;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYAVUQEZDSMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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